molecular formula C23H28F3N3O5S2 B3181769 FTI-276 trifluoroacetate salt

FTI-276 trifluoroacetate salt

Cat. No.: B3181769
M. Wt: 547.6 g/mol
InChI Key: IAVHISGQCODLHL-WSCVZUBPSA-N
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Mechanism of Action

Target of Action

FTI-276 trifluoroacetate salt is a highly potent RasCAAX peptidomimetic . It primarily targets farnesyltransferase (FTase) , a pivotal enzyme involved in post-translational protein modification . This enzyme plays a vital role in numerous cellular processes, including the oncogenic signaling of both H and K-Ras .

Mode of Action

The mechanism of action of this compound centers around its potent inhibition of farnesyltransferase (FTase) . Acting upon the active site of the enzyme, this compound effectively hinders its catalytic function . This leads to the inhibition of post-translational protein modifications , disrupting the crucial processes mediated by this enzyme and ultimately impeding cellular functioning .

Biochemical Pathways

This compound affects the biochemical pathways involving the post-translational modification of proteins . By inhibiting FTase, it disrupts the normal functioning of these pathways . The compound’s interaction with its targets leads to changes in cell signaling pathways and the modulation of specific gene expression .

Pharmacokinetics

Its solubility in water (>5 mg/ml) suggests that it may have good bioavailability .

Result of Action

This compound has been shown to antagonize both H and K-Ras oncogenic signaling . It effectively inhibits farnesyltransferase (Ftase) in vitro, demonstrating an impressive IC50 of 500 pM . As an anti-cancer agent, it has been employed to investigate the impact of its inhibition on cell signaling pathways and the modulation of specific gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: FTI 276 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of FTI 276 (TFA) involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Key steps include:

Chemical Reactions Analysis

Properties

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHISGQCODLHL-WSCVZUBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTI-276 trifluoroacetate salt
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Reactant of Route 6
FTI-276 trifluoroacetate salt

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